
Sulfapen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfapen is a sulfonamide antibiotic that has been used in scientific research for many years. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mecanismo De Acción
Sulfapen works by inhibiting the synthesis of folic acid in bacteria. This leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death. Sulfapen targets the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, Sulfapen effectively disrupts bacterial DNA synthesis and leads to bacterial cell death.
Biochemical and Physiological Effects:
Sulfapen has been shown to have various biochemical and physiological effects. It has been shown to be effective in inhibiting the growth of bacterial strains that are resistant to other antibiotics. Sulfapen has also been shown to have a low toxicity profile, making it a safe option for use in scientific research. Additionally, Sulfapen has been shown to have a long half-life, which allows for less frequent dosing in lab experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfapen has several advantages for use in lab experiments. It has a low toxicity profile, making it safe for use in vivo and in vitro experiments. Sulfapen has also been shown to be effective against bacterial strains that are resistant to other antibiotics, making it a valuable tool for researchers studying antibiotic resistance. However, Sulfapen has limitations in terms of its spectrum of activity. It is only effective against certain bacterial strains and may not be effective against others.
Direcciones Futuras
There are several future directions for the use of Sulfapen in scientific research. One direction is the development of new methods for synthesizing Sulfapen that are more efficient and environmentally friendly. Another direction is the study of Sulfapen in combination with other antibiotics to determine its efficacy against antibiotic-resistant bacterial strains. Additionally, the use of Sulfapen in combination with other therapies, such as immunotherapy, may also be explored in the future.
Conclusion:
Sulfapen is a valuable tool for scientific research due to its antibacterial properties. It has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. While Sulfapen has limitations in terms of its spectrum of activity, it remains a valuable tool for researchers studying antibiotic resistance and for the development of new therapies for bacterial infections.
Métodos De Síntesis
Sulfapen can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with acetic anhydride and phosphorus pentoxide to yield the target compound. Another method involves the reaction of 4-aminobenzenesulfonamide with chloroacetic acid and sodium hydroxide to form Sulfapen. These methods have been used in the synthesis of Sulfapen and have been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
Sulfapen has been used in scientific research for many years due to its antibacterial properties. It has been studied for its efficacy against various bacterial strains, including Streptococcus pneumoniae, Staphylococcus aureus, and Escherichia coli. Sulfapen has also been studied for its potential use in the treatment of urinary tract infections, respiratory tract infections, and meningitis.
Propiedades
Número CAS |
130030-60-3 |
|---|---|
Nombre del producto |
Sulfapen |
Fórmula molecular |
C27H30N6O8S2 |
Peso molecular |
630.7 g/mol |
Nombre IUPAC |
4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O5S.C11H12N4O3S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);2-7H,12H2,1H3,(H,13,15)/t11-,12+,14-;/m1./s1 |
Clave InChI |
IVJAFAQQEPKQGJ-LQDWTQKMSA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Otros números CAS |
130030-60-3 |
Sinónimos |
sulfapen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



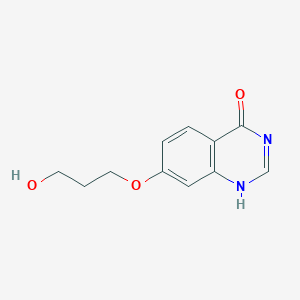

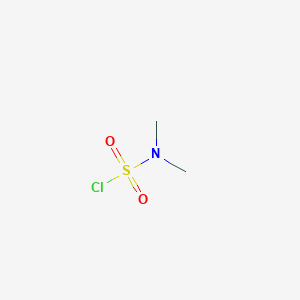
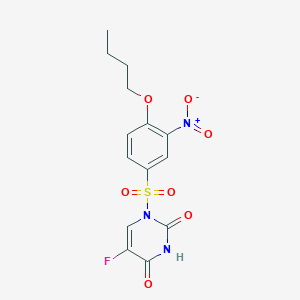

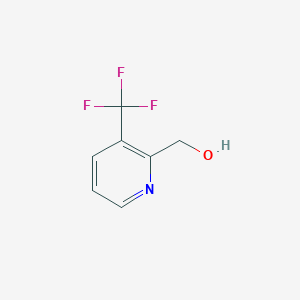
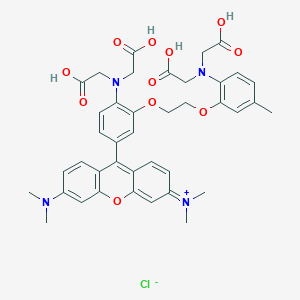


![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)



